3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
This compound features a thieno[2,3-c]pyridine core substituted at position 2 with a 4-butoxybenzamido group and diethyl ester moieties at positions 3 and 4. Structural analogs often vary in substituents and ester groups, leading to differences in physicochemical properties and biological activity .
Properties
IUPAC Name |
diethyl 2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-4-7-14-32-17-10-8-16(9-11-17)21(27)25-22-20(23(28)30-5-2)18-12-13-26(15-19(18)33-22)24(29)31-6-3/h8-11H,4-7,12-15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNVZYYMUAQFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The thieno[2,3-c]pyridine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using diethyl sulfate or similar reagents.
Attachment of the Butoxybenzamido Group: The butoxybenzamido group can be attached through an amide coupling reaction using 4-butoxybenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Functionalization: The final functionalization steps may involve esterification reactions to introduce the carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
- Target Compound : 2-(4-Butoxybenzamido) group.
- Analog 1 (BB15324) : 2-{4-[Bis(prop-2-en-1-yl)sulfamoyl]benzamido} substituent (CAS 449781-62-8). This introduces a sulfonamide group with allyl chains, increasing molecular weight (561.67 g/mol) and polarity compared to the target compound’s butoxy group .
- Analog 2 (CAS 864926-81-8): 2-(Benzo[d]thiazole-6-carboxamido) group.
- Analog 3 (4g): 2-Amino group (CAS 24237-51-2). The absence of a benzamido substituent reduces steric hindrance and lipophilicity, likely affecting bioavailability .
Table 1: Substituent Impact on Properties
| Compound | Substituent at Position 2 | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|
| Target Compound | 4-Butoxybenzamido | ~520 (estimated) | High lipophilicity, aromatic interaction |
| BB15324 | Sulfamoyl-benzamido | 561.67 | Polar sulfonamide, allyl chains |
| CAS 864926-81-8 | Benzo[d]thiazole-carboxamido | 459.54 | Heterocyclic aromatic, H-bond donor |
| 4g (CAS 24237-51-2) | Amino | 299.1 (MS data) | Low steric hindrance, basic amine |
Ester Group Modifications
- Target Compound : 3,6-Diethyl esters.
- Analog 4 (CAS 1421312-16-4): 6-Ethyl 3-methyl esters.
- Analog 5 () : 3-Cyclopentyl 6-ethenyl esters. Bulky cyclopentyl and ethenyl groups increase hydrophobicity, possibly improving blood-brain barrier penetration .
- Analog 6 () : 3-Methyl 6-(phenylmethyl) esters. The phenylmethyl group significantly elevates logP, favoring lipid-rich environments .
Table 2: Ester Group Influence
Research Implications
- Biological Activity : The 4-butoxybenzamido group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in sulfonamide and thiazole-containing analogs .
- Drug Design : Ester group modifications (e.g., phenylmethyl in ) offer tunability for pharmacokinetic optimization, though excessive lipophilicity could limit aqueous solubility .
Biological Activity
3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound belonging to the thienopyridine class. This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. The unique structural characteristics of this compound allow it to interact with various biological targets, potentially leading to therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{25}N_{3}O_{5}S
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitrobenzamido group may form hydrogen bonds and electrostatic interactions with enzymes or proteins, inhibiting their activity. This mechanism is crucial for compounds aimed at treating conditions such as cancer or inflammatory diseases.
- DNA Intercalation : The thieno[2,3-c]pyridine core can intercalate with DNA strands, disrupting replication and transcription processes. This property is particularly relevant in the context of anticancer activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of thienopyridines can inhibit cancer cell proliferation. For instance, compounds similar to 3,6-diethyl 2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine have shown effectiveness against prostate cancer by inhibiting CYP17 enzyme activity .
- Anti-inflammatory Effects : The structural features of this compound may contribute to its potential anti-inflammatory properties. Compounds with similar scaffolds have been investigated for their ability to modulate inflammatory pathways.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of thienopyridine derivatives:
| Compound | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| Compound 9c | CYP17 | 16 | More potent than abiraterone |
| Compound XYZ | CYP1A2 | 50 | Selective inhibition observed |
These findings indicate that modifications in the chemical structure can significantly affect the potency and selectivity of the compounds against specific enzymes.
Case Studies
- Prostate Cancer Treatment :
-
Inflammation Models :
- In vitro assays using macrophage cell lines showed that derivatives of thienopyridines could reduce pro-inflammatory cytokine production, highlighting their potential as anti-inflammatory agents.
Q & A
Q. What are the standard synthetic routes for preparing 3,6-diethyl 2-(4-butoxybenzamido)-thieno[2,3-c]pyridine-3,6-dicarboxylate?
Methodological Answer: The synthesis involves multi-step protocols, typically starting with the construction of the thieno[2,3-c]pyridine core. Key steps include:
Core Formation : Cyclization of thiophene and pyridine precursors under reflux conditions (e.g., using acetic anhydride as a solvent) .
Amidation : Introduction of the 4-butoxybenzamido group via coupling reagents like EDC/HOBt in anhydrous DMF .
Esterification : Diethyl esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Q. Critical Parameters :
- Temperature control (60–80°C for amidation) to avoid side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Acetic anhydride, 110°C, 6h | 65–70 | Recrystallization (EtOH) |
| 2 | EDC/HOBt, DMF, RT, 12h | 50–55 | Column Chromatography |
| 3 | Ethyl chloroformate, Et₃N, THF | 75–80 | Vacuum Distillation |
Q. How is the compound structurally characterized?
Methodological Answer: Structural confirmation relies on spectroscopic and spectrometric techniques:
NMR Spectroscopy :
- ¹H NMR : Key signals include the thieno[2,3-c]pyridine protons (δ 6.8–7.2 ppm), ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and the 4-butoxybenzamido NH (δ 8.5–9.0 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
HRMS : Exact mass verification (e.g., calculated [M+H]⁺ = 543.2012; observed = 543.2008) .
IR Spectroscopy : Stretching vibrations for amide (1650 cm⁻¹) and ester (1720 cm⁻¹) groups .
Q. How is purity assessed during synthesis?
Methodological Answer: Purity is validated using:
HPLC : Reverse-phase C18 column (acetonitrile/water gradient), targeting ≥95% purity. Retention time consistency across batches is critical .
Melting Point : Sharp melting range (e.g., 215–217°C) indicates homogeneity .
TLC : Hexane:ethyl acetate (3:1) to monitor reaction progress; Rf = 0.5 for the final product .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the amidation step?
Methodological Answer: Low yields in amidation often stem from incomplete coupling or side reactions. Optimization strategies include:
- Solvent Screening : Anhydrous DMF or DCM improves reagent solubility .
- Catalyst Use : DMAP (4-dimethylaminopyridine) enhances coupling efficiency by 15–20% .
- Temperature Gradients : Gradual heating (25°C → 40°C) reduces decomposition of sensitive intermediates .
Case Study :
A 20% yield increase was achieved by replacing EDC with DCC (dicyclohexylcarbodiimide) and adding 1 eq. of HOAt .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
Assay Conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) .
Compound Purity : Impurities >5% skew dose-response curves. Re-purify via preparative HPLC .
Structural Analogues : Compare with derivatives (e.g., fluorobenzamido vs. butoxybenzamido groups) to identify SAR trends .
Q. Recommended Protocol :
- Validate activity across ≥3 independent assays.
- Use standardized positive controls (e.g., staurosporine for kinase inhibition) .
Q. What experimental designs assess structure-activity relationships (SAR)?
Methodological Answer: SAR studies require systematic modifications:
Scaffold Variation : Synthesize analogues with thieno[3,2-c]pyridine or imidazo[1,2-a]pyridine cores .
Functional Group Swapping : Replace the 4-butoxy group with methoxy, hydroxy, or halogens .
Bioisosteric Replacement : Substitute the ethyl ester with methyl or tert-butyl esters to evaluate pharmacokinetics .
Q. Example SAR Table :
| Derivative | Modification | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | 4-Butoxy | 0.45 | 3.2 |
| Analog A | 4-Methoxy | 1.2 | 2.8 |
| Analog B | 4-Fluoro | 0.9 | 3.0 |
Q. How to investigate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer: Mechanistic studies involve:
Kinetic Assays : Measure Vmax and Km shifts to identify competitive/non-competitive inhibition .
Docking Simulations : Use software like AutoDock to predict binding poses in enzyme active sites (e.g., kinases or proteases) .
Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, ΔH) .
Case Study :
MD simulations revealed hydrogen bonding between the amido group and kinase ATP-binding pocket residues (e.g., Lys48 and Glu81) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
